![molecular formula C15H25N3O B12540819 5-{[3-(4-Amino-3-methylphenyl)propyl]amino}pentanamide CAS No. 142155-75-7](/img/structure/B12540819.png)
5-{[3-(4-Amino-3-methylphenyl)propyl]amino}pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[3-(4-Amino-3-methylphenyl)propyl]amino}pentanamide is a chemical compound with the molecular formula C15H25N3O. This compound is characterized by the presence of an amino group attached to a methylphenyl ring, which is further connected to a pentanamide chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(4-Amino-3-methylphenyl)propyl]amino}pentanamide typically involves the reaction of 4-amino-3-methylphenylpropylamine with pentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and yield. The final product is typically purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(4-Amino-3-methylphenyl)propyl]amino}pentanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5-{[3-(4-Amino-3-methylphenyl)propyl]amino}pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[3-(4-Amino-3-methylphenyl)propyl]amino}pentanamide involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Amino-3-methylphenyl)propionic acid
- 5-(4-Arylpiperazin-1-yl)-N-arylpentanamides
- 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides
Uniqueness
5-{[3-(4-Amino-3-methylphenyl)propyl]amino}pentanamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
142155-75-7 |
|---|---|
Molecular Formula |
C15H25N3O |
Molecular Weight |
263.38 g/mol |
IUPAC Name |
5-[3-(4-amino-3-methylphenyl)propylamino]pentanamide |
InChI |
InChI=1S/C15H25N3O/c1-12-11-13(7-8-14(12)16)5-4-10-18-9-3-2-6-15(17)19/h7-8,11,18H,2-6,9-10,16H2,1H3,(H2,17,19) |
InChI Key |
SYPCRGSKGOVMLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCNCCCCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


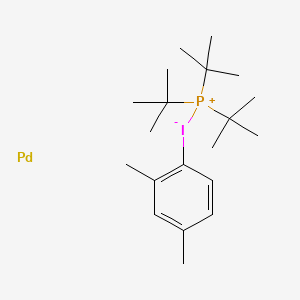
![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)

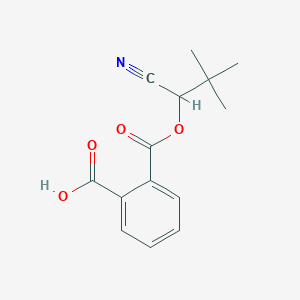
![2,2'-[Ethane-1,2-diylbis(oxy)]dibutanoic acid](/img/structure/B12540755.png)
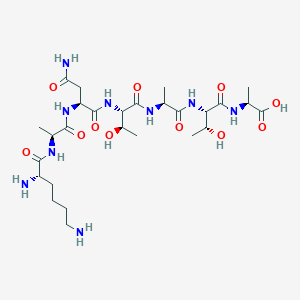
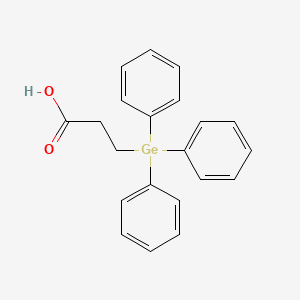

![2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine](/img/structure/B12540779.png)
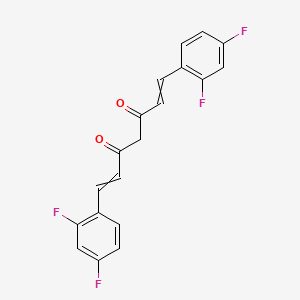
![4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12540787.png)
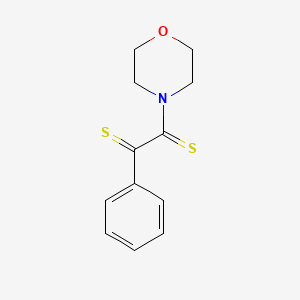
![Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate](/img/structure/B12540798.png)

